

Measuring the Potency of Compound 39 on CCR5: Application Notes and Protocols

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Compound of Interest

Compound Name: CI-39

Cat. No.: B15564177

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Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.^{[1][2][3][4]} This makes it a significant therapeutic target for inflammatory diseases and HIV/AIDS. Compound 39 has been identified as a potent, insurmountable dual antagonist of CCR5 and its related receptor, CCR2.^{[5][6][7]} Notably, it functions as an allosteric antagonist, binding to a site on the intracellular face of the receptor.^[5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the potency of "compound 39" and other similar antagonists on the CCR5 receptor. The methodologies cover binding affinity, functional antagonism, and the characterization of allosteric interactions.

Data Presentation: Potency of Compound 39 on Human CCR5

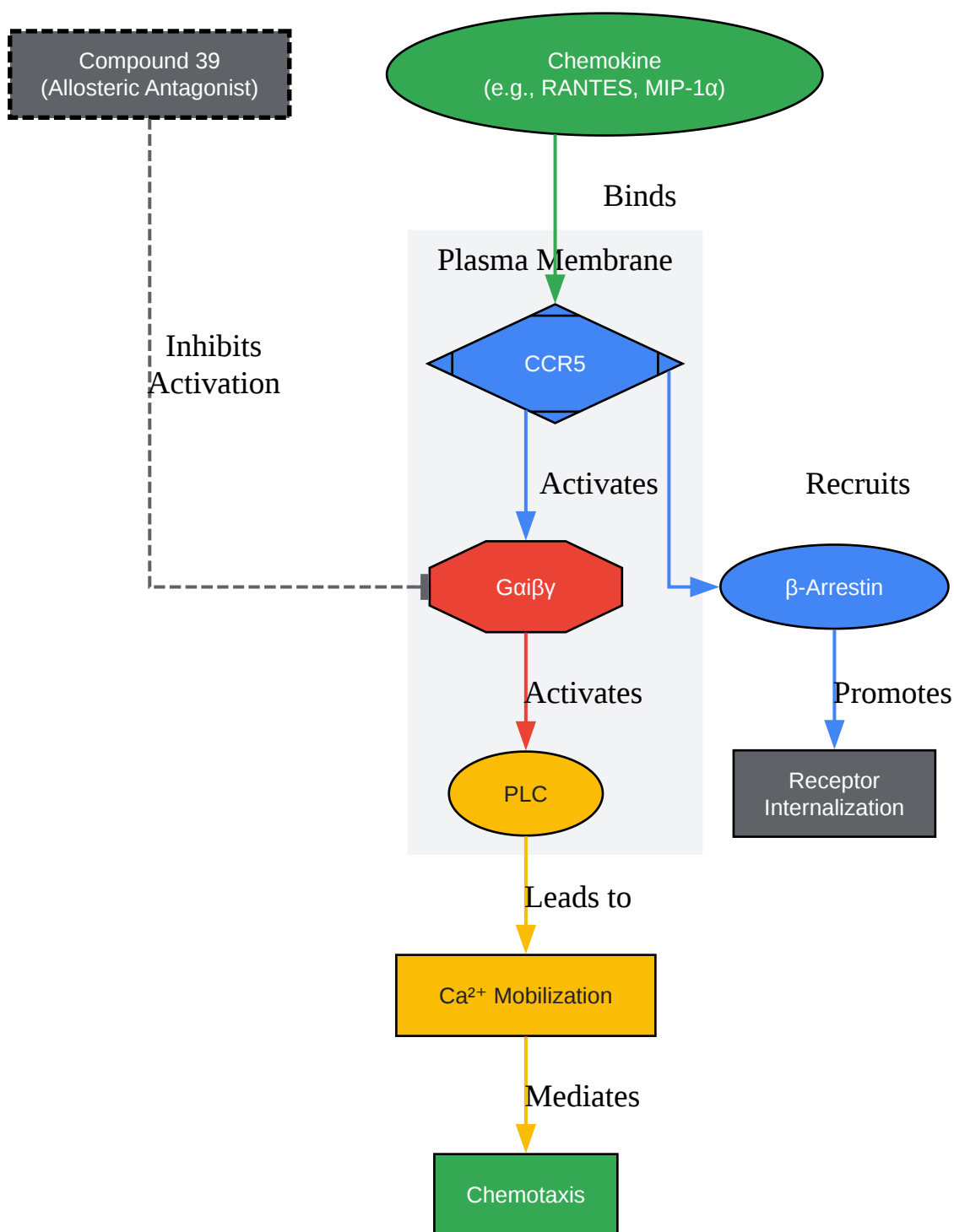
The following table summarizes the quantitative data on the inhibitory activity of "compound 39" on the human CCR5 receptor, as determined by various functional assays.

Assay Type	Measured Parameter	Value	Hill Slope (n H)	Reference
CCL3-Induced Response	IC ₅₀	84 nM	Not Reported	[8]
β-Arrestin Recruitment	pIC ₅₀	7.1	-3.7	[4][7]
β-Arrestin Recruitment	IC ₅₀	~79.4 nM*	-3.7	[7]

*Calculated from pIC₅₀ value of 7.1.

CCR5 Signaling Pathway

CCR5 is activated by its endogenous chemokine ligands, such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[2][3] Ligand binding induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins (primarily Gαi).[1] This triggers downstream signaling cascades, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[9] This signaling ultimately mediates cellular responses like chemotaxis. The pathway is desensitized through phosphorylation by G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin, which promotes receptor internalization.[1]



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Caption: Canonical CCR5 signaling pathway and point of inhibition by Compound 39.

Experimental Protocols

Measuring the potency of a CCR5 antagonist like "compound 39" requires a multi-faceted approach, combining binding and functional assays to determine its affinity, efficacy, and mechanism of action.

Protocol 1: Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (K_i).

Methodology:

- **Cell Culture:** Use a stable cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells). Culture cells to ~90% confluency.
- **Membrane Preparation:** Harvest cells, homogenize in a lysis buffer (e.g., hypotonic Tris-HCl with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
- **Competition Binding:** In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled CCR5 ligand (e.g., [125 I]-MIP-1 α or [125 I]-RANTES), and serial dilutions of "compound 39".[\[10\]](#)[\[11\]](#)
- **Incubation:** Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.
- **Harvesting:** Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- **Quantification:** Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
- **Data Analysis:**
 - Determine non-specific binding using a high concentration of an unlabeled CCR5 ligand.
 - Subtract non-specific binding from all measurements.
 - Plot the percentage of specific binding against the log concentration of "compound 39".

- Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the inhibition of chemokine-induced intracellular calcium release, a key downstream event in CCR5 signaling.

Methodology:

- Cell Preparation: Use CCR5-expressing cells (e.g., CHO/CCR5 or HEK293/CCR5). Harvest cells and resuspend them in an appropriate assay buffer.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.^[11] Wash the cells to remove excess extracellular dye.
- Assay Plate Setup: Dispense the dye-loaded cells into a 96- or 384-well microplate.
- Compound Addition: Add serial dilutions of "compound 39" to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
- Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading, then inject a CCR5 agonist (e.g., RANTES at an EC₈₀ concentration) into each well. Immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes).^[11]

- Data Analysis:
 - Calculate the response as the peak fluorescence intensity minus the baseline reading.
 - Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
 - Plot the percentage of inhibition against the log concentration of "compound 39".
 - Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀ value.



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Caption: Workflow for a calcium mobilization functional assay.

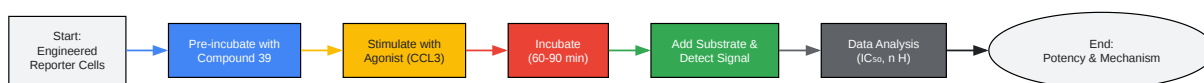
Protocol 3: β -Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block agonist-induced recruitment of β -arrestin to the CCR5 receptor, a key event in receptor desensitization and signaling. This method is particularly relevant as it was used to characterize "compound 39".^[7]

Methodology:

- Cell Line: Use a specialized cell line (e.g., U2OS or CHO) engineered to express CCR5 fused to one component of a reporter system (e.g., a fragment of β -galactosidase) and β -arrestin fused to the complementary component.
- Cell Plating: Plate the cells in a 96- or 384-well assay plate and incubate overnight.
- Compound Addition: Add serial dilutions of "compound 39" to the cells and pre-incubate.
- Agonist Stimulation: Add a CCR5 agonist (e.g., CCL3) at its EC₈₀ concentration and incubate for 60-90 minutes to allow for β -arrestin recruitment and reporter signal generation.

- Signal Detection: Add the detection substrate for the reporter system (e.g., a chemiluminescent substrate for β -galactosidase). Incubate to allow the signal to develop.
- Measurement: Read the luminescent signal using a plate reader.
- Data Analysis:
 - Normalize the data to agonist-only (0% inhibition) and vehicle-only (100% inhibition) controls.
 - Plot the percentage of inhibition against the log concentration of "compound 39".
 - Fit the data using non-linear regression to determine the IC_{50} and Hill slope (n H). A Hill slope significantly different from -1.0 (e.g., -3.7 for "compound 39") is indicative of a noncompetitive, allosteric mechanism.^[7]



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Caption: Workflow for a β -arrestin recruitment assay.

Protocol 4: [³⁵S]GTPyS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G α subunits upon receptor stimulation. It is crucial for characterizing allosteric modulators and insurmountable antagonists like "compound 39".^[5]^[7]

Methodology:

- Membrane Preparation: Prepare cell membranes from CCR5-expressing cells as described in Protocol 1.

- Assay Setup: In a 96-well plate, combine cell membranes, serial dilutions of "compound 39", and a fixed concentration of a CCR5 agonist (e.g., CCL3). For insurmountable antagonism tests, agonist concentration-response curves are generated in the presence of fixed concentrations of the antagonist.
- Reaction Initiation: Add [35 S]GTPyS and GDP to the mixture to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Termination and Filtration: Stop the reaction and separate bound from free [35 S]GTPyS by rapid filtration through a filter plate, followed by washing.
- Quantification: Measure the filter-bound radioactivity using a scintillation counter.
- Data Analysis:
 - Plot the stimulated [35 S]GTPyS binding against the antagonist concentration to determine the IC₅₀.
 - To test for insurmountability, plot agonist concentration-response curves in the presence of increasing fixed concentrations of "compound 39". An insurmountable antagonist will cause a depression of the maximum agonist response (E_{max}) with little to no rightward shift of the agonist EC₅₀.



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Caption: Workflow for a [35 S]GTPyS binding assay to assess G protein activation.

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